(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile
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Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H14ClN3S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activities
Research has demonstrated the potential of heteroarylacrylonitriles in the development of compounds with significant cytotoxic activities against various human cancer cell lines. For instance, a study highlighted the synthesis of acrylonitriles substituted with triazoles or benzimidazoles, showing potent in vitro cytotoxic potency. The structure-activity relationship (SAR) analysis revealed that certain substitutions at specific positions significantly enhance the compound's cytotoxicity, offering a pathway for developing novel anticancer agents (Sączewski et al., 2004).
Antibacterial and Antioxidant Properties
Further research into the structural derivatives of acrylonitriles has shown that modifications can lead to compounds with notable antibacterial and antioxidant properties. By adjusting the molecular structure, researchers have developed derivatives that exhibit significant activities, underscoring the compound's utility in creating new therapeutic agents with antibacterial and antioxidant capabilities (Arafat et al., 2022).
Molecular Synthesis and Reactivity
The compound's reactivity and utility in synthesizing novel molecular structures have been extensively explored. Studies have shown that through various chemical reactions, such as Knoevenagel condensation, it is possible to synthesize a wide range of heterocyclic compounds with potential biological activities. This versatility in chemical reactions highlights the compound's role in advancing the field of medicinal chemistry and the development of new drugs (Trilleras et al., 2011).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[5-(3-chlorophenyl)-1-methylpyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3S/c1-25-17(9-10-19(25)14-5-4-6-16(22)11-14)12-15(13-23)21-24-18-7-2-3-8-20(18)26-21/h2-12H,1H3/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVQGDWPIXWABV-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC(=CC=C2)Cl)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C2=CC(=CC=C2)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.